dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolizine derivatives and contains multiple functional groups, including ester, amine, and sulfone groups. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolizine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylethenyl group is introduced through a sulfonation reaction, followed by the formation of the amine group. Finally, esterification is performed to obtain the desired dicarboxylate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Sulfonamide Derivatives: Compounds containing sulfonamide groups are known for their antimicrobial properties.
Pyrrolizine Derivatives: Other pyrrolizine derivatives may have similar chemical properties and applications.
Uniqueness: Dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-32-24(28)21-20-9-6-15-27(20)23(22(21)25(29)33-2)18-10-12-19(13-11-18)26-34(30,31)16-14-17-7-4-3-5-8-17/h3-5,7-8,10-14,16,26H,6,9,15H2,1-2H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAQNYVLTIZAEV-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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